1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with appropriate hydrazides and aldehydes under controlled conditions. The reaction typically requires solvents like toluene and catalysts to facilitate the process. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents and conditions used in these reactions include toluene, anhydrous ammonia, and various catalysts. .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal and antibacterial agent.
Materials Science: The compound is studied for its energetic properties, making it a candidate for use in high-energy materials.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and oxadiazole-based compounds. For example:
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound is structurally similar and shares some energetic properties.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(2E)-1-{4-[(4-methylbenzyl)oxy]phenyl}ethylidene]-4-(4-morpholinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide: Another triazole derivative with different substituents that affect its chemical properties and applications .
Properties
Molecular Formula |
C12H18N8O2 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-4-methylpentan-2-ylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C12H18N8O2/c1-6(2)5-7(3)14-16-12(21)9-8(4)20(19-15-9)11-10(13)17-22-18-11/h6H,5H2,1-4H3,(H2,13,17)(H,16,21)/b14-7+ |
InChI Key |
FCEOKZQZVSEIPK-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/CC(C)C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)CC(C)C |
Origin of Product |
United States |
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